molecular formula C10H15NO B2539699 3-[Methyl(phenyl)amino]propan-1-ol CAS No. 34579-44-7

3-[Methyl(phenyl)amino]propan-1-ol

Cat. No. B2539699
CAS RN: 34579-44-7
M. Wt: 165.236
InChI Key: IIGMKEMGAKXEQH-UHFFFAOYSA-N
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Description

“3-[Methyl(phenyl)amino]propan-1-ol” is a synthetic intermediate . It can be used to prepare phenoxyphenyl diamine-based histamine H3 antagonists with serotonin reuptake inhibitor activities . It is also used to synthesize indolyl aryl propanamines as dual-acting norepinephrine and serotonin reuptake inhibitors .


Molecular Structure Analysis

The molecular formula of “3-[Methyl(phenyl)amino]propan-1-ol” is C10H15NO . The InChI code is 1S/C10H15NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[Methyl(phenyl)amino]propan-1-ol” include a density of 1.0±0.1 g/cm3, a boiling point of 286.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Preparation of Polyurethanes

3-[Methyl(phenyl)amino]propan-1-ol can be used in the preparation of polyurethanes . Polyurethanes are versatile materials with applications ranging from flexible foams in upholstered furniture and mattresses, rigid foams for insulation in walls and roofs, to thermoplastic elastomers used in medical devices and footwear.

Synthesis of Dendrimers

This compound can also be used in the synthesis of poly(propyl ether imine) dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in drug delivery, cancer therapy, and as MRI contrast agents.

Synthesis of Ephedradine A

3-[Methyl(phenyl)amino]propan-1-ol serves as a key starting material in the total synthesis of (−)-ephedradine A . Ephedradine A is a natural product isolated from the plant Ephedra and has been studied for its potential biological activities.

Synthesis of Tedanalactam

Similarly, it is used in the synthesis of (−)-and (+)-tedanalactam . Tedanalactam is a synthetic compound that has been studied for its potential use in organic chemistry.

Use as a Molecular Linker

3-[Methyl(phenyl)amino]propan-1-ol is often used as a molecular linker . Molecular linkers are used in a variety of scientific research applications, including the development of new pharmaceuticals, the creation of novel materials, and in the field of bioconjugation, where they can be used to attach various functional groups to biomolecules.

Synthesis of Heterocyclic Compounds

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . 3-[Methyl(phenyl)amino]propan-1-ol could potentially be used in the synthesis of these compounds.

Safety and Hazards

Users should avoid breathing mist, gas, or vapors of “3-[Methyl(phenyl)amino]propan-1-ol”. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

“3-[Methyl(phenyl)amino]propan-1-ol” is a useful synthetic intermediate. It can be used to prepare phenoxyphenyl diamine-based histamine H3 antagonists with serotonin reuptake inhibitor activities. It is also used to synthesize indolyl aryl propanamines as dual-acting norepinephrine and serotonin reuptake inhibitors . These applications suggest potential future directions in the development of new pharmaceuticals.

Mechanism of Action

Target of Action

It is related to bisoprolol , a beta-blocker used for the treatment of high blood pressure . Beta-blockers work by blocking the action of certain chemicals in your body, such as adrenaline, on the heart and blood vessels. This slows down the heart rate and lowers blood pressure.

Mode of Action

As a compound related to bisoprolol, it may interact with beta-adrenergic receptors, blocking the action of endogenous catecholamine epinephrine (adrenaline) and norepinephrine (noradrenaline) in particular . This interaction results in a decrease in heart rate and blood pressure.

properties

IUPAC Name

3-(N-methylanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGMKEMGAKXEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl(phenyl)amino]propan-1-ol

CAS RN

34579-44-7
Record name 3-[methyl(phenyl)amino]propan-1-ol
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